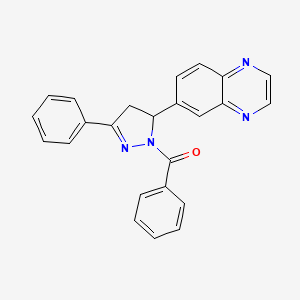
6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis
The reaction has simple operation, metal-free catalysis, acid or base free catalysis . As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .Physical And Chemical Properties Analysis
Yield 84%, red solid, mp=237–239 °C; IR (KBr) (ν /cm −1) 3850, 3446, 3419, 3075, 2924, 1591, 1551, 1489, 1391, 1335, 1248, 1132, 1097, 1047, 847, 818, 760, 691, 559 .科学的研究の応用
Synthesis and Structural Analysis
Quinoxaline derivatives, including those with a structure similar to 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, have been synthesized and analyzed for their potential as anti-cancer drugs. These compounds have been confirmed by various techniques such as H NMR, LC-MS spectra, and single crystal X-ray diffraction. DFT calculations and molecular docking studies predicted anti-cancer activity against specific proteins, showcasing the compound's potential in pharmaceutical applications (Abad et al., 2021).
Chemical Moiety and Biological Activities
Quinoxaline and its derivatives are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. These compounds serve as significant therapeutic agents in the pharmaceutical industry, highlighting their importance beyond structural and synthetic chemistry (Sharma et al., 2021).
Pharmacological Advances
Recent pharmacological studies have further explored the wide array of quinoxaline's applications, emphasizing its role in modern medicinal chemistry. With activities ranging from anti-cancer to antimalarial and anti-inflammatory, quinoxaline derivatives, including the specified compound, are pivotal in drug development and therapeutic interventions (Tariq et al., 2018).
Corrosion Inhibition
Quinoxaline derivatives have also been applied in the field of materials science, particularly as corrosion inhibitors for mild steel in acidic mediums. This unique application signifies the compound's versatility, extending its utility beyond biological systems to include industrial applications (Saraswat & Yadav, 2020).
作用機序
将来の方向性
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
特性
IUPAC Name |
phenyl-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24(18-9-5-2-6-10-18)28-23(16-21(27-28)17-7-3-1-4-8-17)19-11-12-20-22(15-19)26-14-13-25-20/h1-15,23H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVJAFPJUZWHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

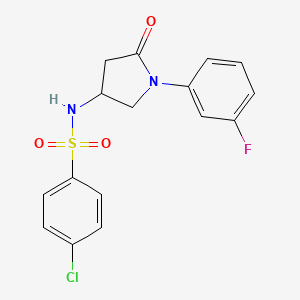
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{N-[(furan-2-yl)methyl]-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2423866.png)
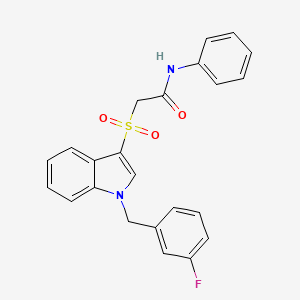
![N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2423868.png)
![2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2423870.png)
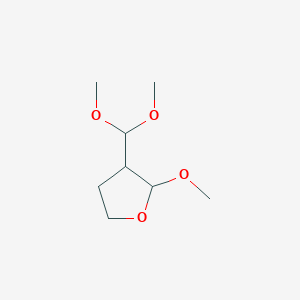
![6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2423873.png)
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423874.png)
![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine](/img/structure/B2423877.png)
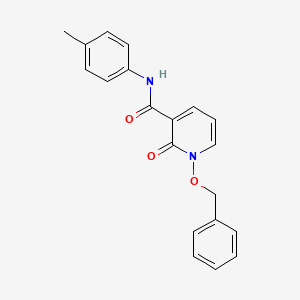
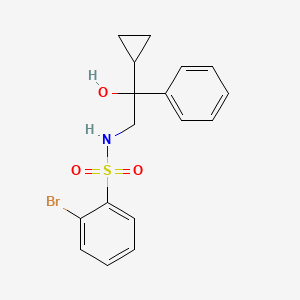

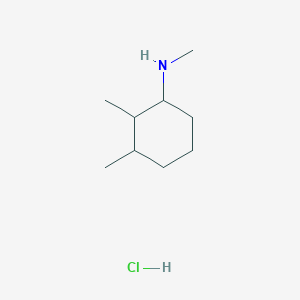
![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)